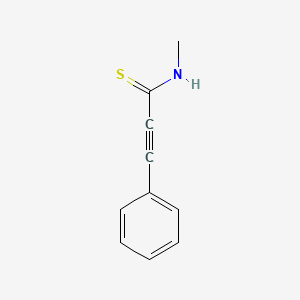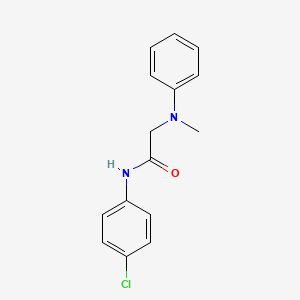
1-Methyl-2-trihexylsilyloxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-trihexylsilyloxybenzene is an organic compound with the molecular formula C25H46OSi and a molecular weight of 390.7176 g/mol It is characterized by the presence of a benzene ring substituted with a methyl group and a trihexylsilyloxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-trihexylsilyloxybenzene typically involves the reaction of 1-methyl-2-hydroxybenzene with trihexylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via the formation of a silyl ether linkage, resulting in the desired product. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane
Temperature: Room temperature
Reaction Time: Several hours
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
化学反应分析
Types of Reactions
1-Methyl-2-trihexylsilyloxybenzene can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexane derivative.
Substitution: The silyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 1-methyl-2-carboxybenzene.
Reduction: Formation of 1-methyl-2-trihexylsilyloxycyclohexane.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
1-Methyl-2-trihexylsilyloxybenzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 1-Methyl-2-trihexylsilyloxybenzene involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, resulting in the desired biological or chemical effects. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
相似化合物的比较
Similar Compounds
- 1-Methyl-2-trimethylsilyloxybenzene
- 1-Methyl-2-triethylsilyloxybenzene
- 1-Methyl-2-tripropylsilyloxybenzene
Comparison
1-Methyl-2-trihexylsilyloxybenzene is unique due to the presence of the trihexylsilyloxy group, which imparts distinct steric and electronic properties compared to its analogs with smaller silyl groups
属性
CAS 编号 |
59646-13-8 |
|---|---|
分子式 |
C25H46OSi |
分子量 |
390.7 g/mol |
IUPAC 名称 |
trihexyl-(2-methylphenoxy)silane |
InChI |
InChI=1S/C25H46OSi/c1-5-8-11-16-21-27(22-17-12-9-6-2,23-18-13-10-7-3)26-25-20-15-14-19-24(25)4/h14-15,19-20H,5-13,16-18,21-23H2,1-4H3 |
InChI 键 |
BPULDBFJHODAKR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC[Si](CCCCCC)(CCCCCC)OC1=CC=CC=C1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



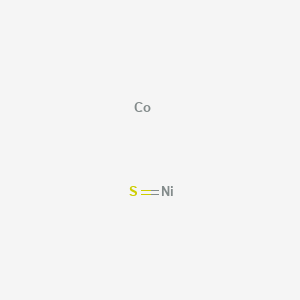
![Chloro[bis(pentachlorophenyl)]thallane](/img/structure/B14613830.png)

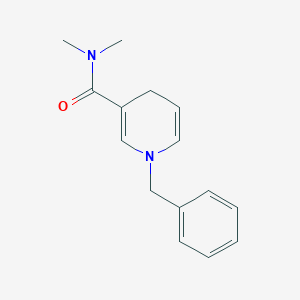

![Silane, trimethyl[(1-methylenepentyl)oxy]-](/img/structure/B14613851.png)
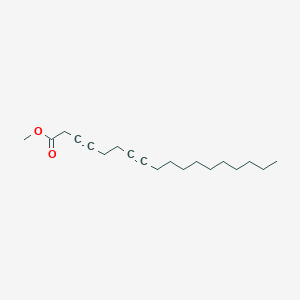

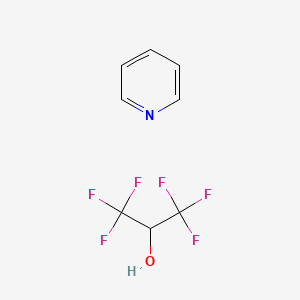
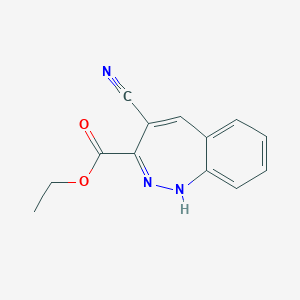
![1-[2-(2,4-Dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B14613890.png)
